3-Methyl-4-propoxybenzoic acid

Description

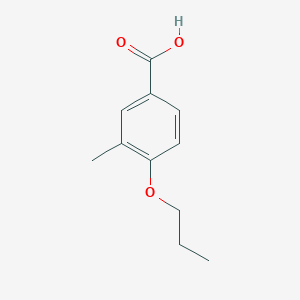

3-Methyl-4-propoxybenzoic acid is a substituted benzoic acid derivative with a methyl group at the 3rd position and a propoxy group (-OCH₂CH₂CH₃) at the 4th position of the aromatic ring. This structural configuration imparts unique physicochemical properties, making it a compound of interest in organic synthesis, pharmaceutical research, and material science. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.22 g/mol. The compound’s lipophilicity, influenced by the propoxy group, and steric effects from the methyl substituent differentiate it from simpler benzoic acid analogs.

Properties

IUPAC Name |

3-methyl-4-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-6-14-10-5-4-9(11(12)13)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZHJWBRKNYPHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-propoxybenzoic acid typically involves the esterification of 3-Methyl-4-hydroxybenzoic acid with propyl alcohol in the presence of an acid catalyst. The reaction is followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or xylene, with sulfuric acid or hydrochloric acid as the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Substitution: The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Formation of 3-Methyl-4-propoxybenzaldehyde or this compound.

Reduction: Formation of 3-Methyl-4-propoxybenzyl alcohol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

3-Methyl-4-propoxybenzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives can be utilized in creating pharmaceuticals and agrochemicals due to their structural similarity to biologically active compounds.

| Application | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex organic molecules. |

| Pharmaceutical Development | Potential precursor for drug candidates targeting specific biological pathways. |

Biological Studies

Research indicates that this compound may interact with enzymes or receptors, making it a candidate for studying enzyme-substrate interactions. Its structural properties enhance its lipophilicity, which can facilitate interactions with lipid membranes.

Case Study: Enzyme Interaction

In a study examining various benzoic acid derivatives, this compound demonstrated significant binding affinity to specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders .

Material Science

The compound is also explored for its role in developing specialty chemicals and materials with unique properties, such as temperature-responsive liquid crystals. Its incorporation into polymer matrices can modify the thermal and mechanical properties of materials.

| Material Science Application | Description |

|---|---|

| Specialty Chemicals | Used in developing materials with tailored properties. |

| Liquid Crystals | Investigated for use in temperature-responsive applications. |

Comparison with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound | Key Differences |

|---|---|

| 3-Methylbenzoic Acid | Lacks propoxy group; less lipophilic |

| 5-Propoxybenzoic Acid | Lacks methyl group; different reactivity |

| 3-Methyl-5-propoxybenzoic Acid | Different substitution pattern; varied properties |

Mechanism of Action

The mechanism of action of 3-Methyl-4-propoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The propoxy group can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and potentially improving its bioavailability.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The propoxy group in this compound and 4-propoxybenzoic acid enhances lipophilicity compared to 4-hydroxybenzoic acid, which has a polar hydroxyl group .

Acidity and Reactivity

Acidity :

- 4-Hydroxybenzoic acid has the lowest pKa (~4.5) due to the electron-withdrawing hydroxyl group, enhancing acidity .

- This compound and 4-propoxybenzoic acid exhibit reduced acidity compared to benzoic acid (pKa ~4.2) due to the electron-donating propoxy group. The methyl substituent in the former may slightly modulate acidity via steric effects .

- Caffeic acid (pKa ~4.6) has comparable acidity to 4-hydroxybenzoic acid but features additional hydroxyl groups that influence redox behavior .

- Reactivity: The propoxy group in this compound is less reactive toward nucleophilic substitution than the hydroxyl group in 4-hydroxybenzoic acid, which is prone to esterification or etherification . Caffeic acid’s conjugated diene and phenolic hydroxyl groups make it a potent antioxidant and substrate for polymerization in cosmetic formulations .

Biological Activity

3-Methyl-4-propoxybenzoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound (C12H16O3) belongs to the class of benzoic acid derivatives. It features a methyl group and a propoxy group attached to the benzene ring, influencing its solubility and biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Studies have indicated that benzoic acid derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-468). The mechanism often involves the activation of caspase pathways, leading to programmed cell death .

2. Anti-inflammatory Effects

Research has demonstrated that certain benzoic acid derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models of disease .

3. Antioxidant Properties

Antioxidant activity is another significant aspect of this compound. It can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

The proposed mechanisms by which this compound exerts its biological effects include:

- Caspase Activation : Induction of apoptosis through caspase pathway activation.

- Cytokine Modulation : Inhibition of inflammatory cytokines like TNF-alpha and IL-6.

- Free Radical Scavenging : Reduction of reactive oxygen species (ROS), contributing to decreased oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.